(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[3-(methanesulfonamido)phenyl]-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-13(18-11-19-14(2)15(3)29-21(19)12-20(18)28-4)9-22(25)23-16-7-6-8-17(10-16)24-30(5,26)27/h6-12,24H,1-5H3,(H,23,25)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHPJPVLWDLSW-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)/C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide, with the CAS number 1173443-60-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 428.5 g/mol. The structure includes a benzofuran moiety and a sulfonamide group, which are often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1173443-60-1 |
| Molecular Formula | C22H24N2O5S |
| Molecular Weight | 428.5 g/mol |
Anticancer Potential
Recent studies have indicated that compounds similar to (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide exhibit anticancer properties. For instance, research has shown that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Specific investigations into this compound's activity against various cancer cell lines are ongoing.
Anti-inflammatory Effects
The sulfonamide component may contribute to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. Studies have suggested that related compounds can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The proposed mechanism involves the interaction of the compound with specific receptors or enzymes involved in cell signaling pathways. For example:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially leading to decreased tumor growth.
- Cell Cycle Arrest : Some studies indicate that this compound may cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3.
- Animal Models : In vivo studies using mouse models of cancer have shown promising results, where administration of (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide led to reduced tumor size compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran/Benzothiazole Cores
- Benzothiazole Derivatives (EP3 348 550A1): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide share acetamide linkages but differ in core heterocycles (benzothiazole vs. benzofuran). Key Differences:
- Core Heterocycle : Benzothiazole (aromatic with sulfur and nitrogen) vs. benzofuran (oxygen-containing).
Substituents : Trifluoromethyl vs. methoxy/methyl groups, altering electronic and steric profiles.
- MFR-a and Methylofuran (Journal of Biological Chemistry): These bacterial cofactors feature benzofuran-like structures with formylated glutamic acid chains.
Functional Group Analysis
- Methylsulfonamido Group: The 3-(methylsulfonamido)phenyl group in the target compound contrasts with simpler phenyl or methoxyphenyl groups in benzothiazole derivatives (). Sulfonamides are known to enhance solubility and binding to proteins via hydrogen bonding, which may improve bioavailability compared to non-polar substituents .
But-2-enamide Linker :
The (E)-configured enamide provides rigidity and planar geometry, which may favor interactions with hydrophobic pockets in biological targets. This differs from the flexible acetamide linkers in benzothiazole derivatives, which could reduce target specificity .
Similarity Coefficient Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity to benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) due to shared amide functionalities and aromatic cores. However, differences in heterocycles and substituents reduce similarity scores, suggesting divergent pharmacological profiles .
Structural and Pharmacokinetic Implications
Q & A
Q. What are the key synthetic pathways for (E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(3-(methylsulfonamido)phenyl)but-2-enamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, often starting with functionalized benzofuran cores. For example:
- Step 1 : Alkylation or methoxylation of benzofuran precursors (e.g., using NaH/THF for methoxy group introduction) .
- Step 2 : Sulfonamide coupling via nucleophilic substitution (e.g., using DMF/DMAP at 60°C for 36 hours) .
- Step 3 : Enamide formation via condensation (e.g., using oxalyl chloride (C₂O₂Cl₂) in DCM under reflux) .
- Critical Factors : Temperature control during sulfonamide coupling (to avoid decomposition) and stoichiometric ratios in enamide formation (to minimize byproducts). Yield optimization often requires iterative HPLC purification .
Q. How is the stereochemical configuration (E/Z) of the enamide moiety confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Coupling constants (J) between the α,β-unsaturated protons (e.g., J = 12–16 Hz for trans configuration) .
- X-ray Crystallography : Definitive confirmation of the (E)-configuration via crystal structure analysis .
- Comparative Analysis : Contrast with synthetic (Z)-isomers using NOESY to validate spatial arrangements .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for benzofuran-sulfonamide hybrids?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:
- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. microbial assays) .
- Structural-Activity Relationship (SAR) : Compare analogs (Table 1) to isolate critical functional groups.
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Modifications | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target | 6-methoxy, methylsulfonamido | 2.1 (HepG2) | |
| Analog A | 6-ethoxy, nitro group | 8.7 (HepG2) | |
| Analog B | Benzofuran → benzothiophene | Inactive |
- Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .
Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions. For example, the methylsulfonamido group improves solubility but may increase renal clearance .
- Docking Studies : Target the benzofuran core to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Adjust substituents to enhance binding affinity (ΔG ≤ -9 kcal/mol) .
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., demethylation of the methoxy group via CYP3A4) using Schrödinger’s Metabolizer .
Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-HRMS/MS : Identify major degradation products (e.g., sulfonamide cleavage or benzofuran ring oxidation) with accurate mass (<5 ppm error) .
- Stability-Indicating Methods : Validate HPLC methods with resolution >2.0 between parent compound and degradants .
Critical Considerations for Experimental Design
- Synthetic Reproducibility : Document inert atmosphere requirements (e.g., Argon for moisture-sensitive steps) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assay endpoints (e.g., ATP levels vs. apoptosis markers) .
- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS for purity; SPR + ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
